2-(cyclopropylmethyl)thiophene
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Overview
Description
2-(cyclopropylmethyl)thiophene is a chemical compound that belongs to the thiophene family. Thiophenes are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(cyclopropylmethyl)thiophene, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions for the industrial production of this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-(cyclopropylmethyl)thiophene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)thiophene involves its interaction with various molecular targets and pathways. For example, thiophene derivatives have been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The specific molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(cyclopropylmethyl)thiophene include other thiophene derivatives such as:
2-butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
This compound is unique due to its specific cyclopropylmethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(cyclopropylmethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-8(9-5-1)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPTRCWQKENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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